molecular formula C12H6Cl4 B164867 2,3,4,4'-Tetrachlorobiphenyl CAS No. 33025-41-1

2,3,4,4'-Tetrachlorobiphenyl

Cat. No. B164867
CAS RN: 33025-41-1
M. Wt: 292 g/mol
InChI Key: XLDBTRJKXLKYTC-UHFFFAOYSA-N
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Description

2,3,4,4’-Tetrachlorobiphenyl is a tetrachlorobiphenyl in which the chlorines are at positions 2, 3, 4, and 4’. It is a persistent organic pollutant that is resistant to environmental degradation through photolytic, biological, or chemical processes . It is also classified as an endocrine disruptor .


Molecular Structure Analysis

The molecular formula of 2,3,4,4’-Tetrachlorobiphenyl is C12H6Cl4. Its average mass is 291.988 Da and its mono-isotopic mass is 289.922363 Da .


Physical And Chemical Properties Analysis

2,3,4,4’-Tetrachlorobiphenyl is a solid substance. Its molecular formula is C12H6Cl4, and it has an average mass of 291.988 Da and a mono-isotopic mass of 289.922363 Da .

Scientific Research Applications

Metabolic Fate and Dechlorination

  • Ortho and Meta Dechlorination by Anaerobic Microorganisms : The study by Van Dort and Bedard (1991) shows that 2,3,5,6-tetrachlorobiphenyl, a compound similar to 2,3,4,4'-tetrachlorobiphenyl, can be dechlorinated to simpler forms by anaerobic microorganisms, indicating a potential for bioremediation applications (Van Dort & Bedard, 1991).

Synthesis and Chromatographic Assessment

  • Gram Quantity Synthesis and Chromatographic Assessment : Nakatsu et al. (1982) synthesized and purified 3,3′,4,4′-tetrachlorobiphenyl (a variant of 2,3,4,4'-Tetrachlorobiphenyl) to over 99% purity. This study is significant for understanding the synthesis process and purification methods, which are essential for producing reliable results in toxicological studies (Nakatsu et al., 1982).

Environmental Distribution and Toxicity

  • Transport from Sediment to Water and Air : Larsson (1983) found that tetrachlorobiphenyls like 2,3,4,4'-Tetrachlorobiphenyl can be transported from sediment to water and air, highlighting environmental distribution concerns (Larsson, 1983).
  • Toxicity in Chick Embryos : A study by Brunström and Darnerud (1983) on a similar compound, 3,3',4,4'-Tetrachlorobiphenyl, injected into chick embryos, revealed high toxicity and potential teratogenic effects, which might be indicative of the risks associated with 2,3,4,4'-Tetrachlorobiphenyl (Brunström & Darnerud, 1983).

Chemical Analysis and Detection

  • Sensitive Spectrofluorimetric Determination : A study by García et al. (1994) developed a spectrofluorimetric method for determining 3,3′,4,4′-tetrachlorobiphenyl, which could be applied to detecting similar compounds like 2,3,4,4'-Tetrachlorobiphenyl in environmental samples (García et al., 1994).

Biomedical Implications

  • Antiestrogenic and Antitumorigenic Activity : Ramamoorthy et al. (1999) found that 3,3',4,4'-Tetrachlorobiphenyl, similar to 2,3,4,4'-Tetrachlorobiphenyl, exhibits antiestrogenic and antitumorigenic activities in rodent uterus and mammary cells and human breast cancer cells, suggesting potential biomedical applications (Ramamoorthy et al., 1999).

Impact on Microsomal Enzymes

  • Cytochrome P-450 Isozymes and Epoxide Hydrolase Induction : Parkinson et al. (1988) demonstrated that certain tetrachlorobiphenyls can induce cytochrome P-450 isozymes and epoxide hydrolase in rat liver, which is relevant for understanding the biochemical impact of compounds like 2,3,4,4'-Tetrachlorobiphenyl (Parkinson et al., 1988).

Safety And Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,2,3-trichloro-4-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDBTRJKXLKYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073474
Record name 2,3,4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,4'-Tetrachlorobiphenyl

CAS RN

33025-41-1
Record name 2,3,4,4′-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33025-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PCB-60
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOZ3B4WZGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
398
Citations
EK Wehler, A Bergman, I Brandt, PO Darnerud… - Drug metabolism and …, 1989 - Citeseer
The coplanar 3, 3’, 4, 4’-tetrachlorobiphenyl(TCB) was given orally to mice and the metabolite patterns in feces, urine, liver, and adipose tissue were examined. In feces, 80% of the …
Number of citations: 84 citeseerx.ist.psu.edu
M MORON, Ç SUNDSTRöM - Acta Chem. Scand, 1972 - actachemscand.org
Commercial PCB-mixtures, used for example as insulating media in the electric industry, as heat transfer media, as hydraulic oils and as additives to plastics and paints, comprise a …
Number of citations: 9 www.actachemscand.org
M Yabu, Y Haga, T Itoh, E Goto, M Suzuki… - Science of The Total …, 2022 - Elsevier
Cytochrome P450 (CYP) monooxygenases play critical roles in determining the toxicity of polychlorinated biphenyls (PCBs) in mammals. Hydroxylation of PCBs by these enzymes …
Number of citations: 1 www.sciencedirect.com
G Zanaroli, JR Perez-Jimenez, LY Young, L Marchetti… - Biodegradation, 2006 - Springer
The occurrence of reductive dechlorination processes towards pre-existing PCBs and five exogenous coplanar PCBs were investigated in a contaminated sediment of Porto Marghera (…
Number of citations: 50 link.springer.com
A Parkinson, L Robertson, L Safe, S Safe - Chemico-biological interactions, 1980 - Elsevier
A number of highly purified polychlorinated biphenyl (PCB) isomers and congeners were synthesized and administered to male Wistar rats at dosage levels of 30 and 150 μmol · kg −1 . …
Number of citations: 149 www.sciencedirect.com
H Wang, L Wei, Y Wu, H Jia, H Jiang… - Environmental and …, 2017 - Wiley Online Library
Polychlorinated biphenyls (PCBs) are persistent organic pollutants with continued public health concerns. The lower chlorinated biphenyls are supposed to be mutagenic following …
Number of citations: 5 onlinelibrary.wiley.com
PW Wong, RM Joy, TE Albertson, SL Schantz… - …, 1997 - europepmc.org
The effects of PCBs on hippocampal function were studied in vitro, by radioligand-receptor binding analysis and electrophysiological measurements of the hippocampal slice …
Number of citations: 80 europepmc.org
NO Eddy - Scientific African, 2020 - Elsevier
Theoretical chemistry study on the toxicity of some polychlorobiphenyl (PCB) compounds using molecular descriptors - ScienceDirect Skip to main content Skip to article Elsevier logo …
Number of citations: 9 www.sciencedirect.com
A Opperhuizen, FAPC Gobas… - … science & technology, 1988 - ACS Publications
Aqueous solubilities of polychlorinated biphenyls show a linear relationship between logarithms of aqueous activity coefficients and total surface areas (TSA) or total molec-ular …
Number of citations: 104 pubs.acs.org
S Safe, A Parkinson, L Robertson, R Cockerline… - Toxicology of …, 1981 - Elsevier
A number of highly purified synthetic polychlorinated biphenyl (PCB) isomers and congeners were administered to male Wistar rats to test previously reported structure-activity rules for …
Number of citations: 7 www.sciencedirect.com

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